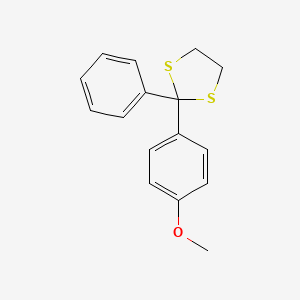
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- is an organic compound characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. The compound also features a methoxyphenyl group and a phenyl group attached to the dithiolane ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- typically involves the reaction of a ketone or aldehyde with a dithiol in the presence of an acid catalyst. One common method is the reaction of 4-methoxybenzaldehyde with 1,2-ethanedithiol under acidic conditions to form the desired dithiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like boron trifluoride etherate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxyphenyl and phenyl groups can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,3-Dithiolane, 2-(4-methoxyphenyl)-2-phenyl- can be compared with other similar compounds, such as:
1,3-Dithiolane, 2-phenyl-: Lacks the methoxy group, which may affect its reactivity and binding properties.
1,3-Dithiolane, 2-(4-methylphenyl)-2-phenyl-: The presence of a methyl group instead of a methoxy group can influence the compound’s electronic properties and reactivity.
1,3-Dithiolane, 2-(4-chlorophenyl)-2-phenyl-: The chloro group can introduce different reactivity patterns, particularly in substitution reactions.
Properties
CAS No. |
76312-49-7 |
|---|---|
Molecular Formula |
C16H16OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C16H16OS2/c1-17-15-9-7-14(8-10-15)16(18-11-12-19-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
HUXQXMPPUJZOQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(SCCS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


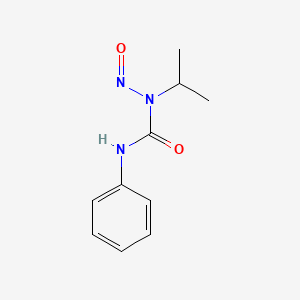
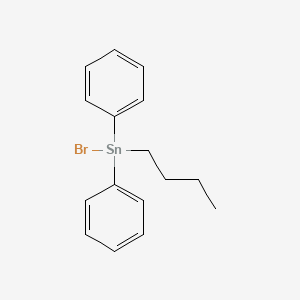

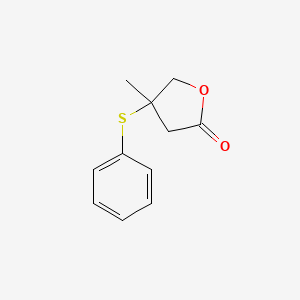
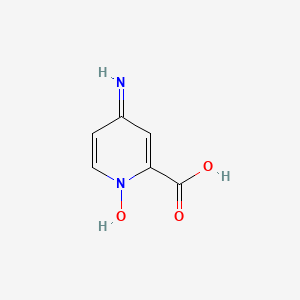

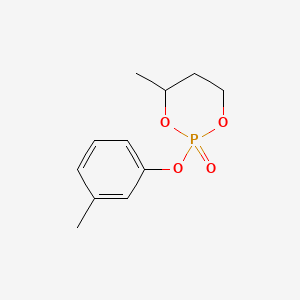
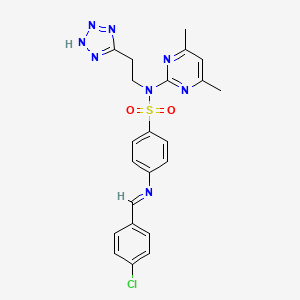

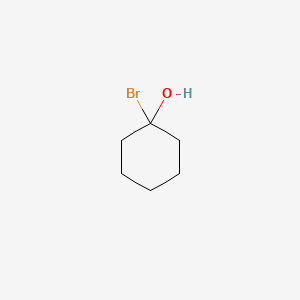

![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)


